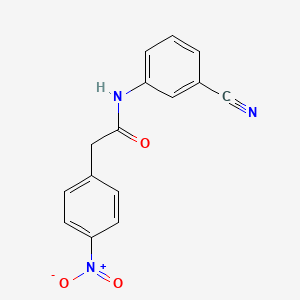![molecular formula C17H15N5O3 B5881351 7-amino-5-(2-methoxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B5881351.png)
7-amino-5-(2-methoxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile
Descripción general
Descripción
7-amino-5-(2-methoxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile is a useful research compound. Its molecular formula is C17H15N5O3 and its molecular weight is 337.33 g/mol. The purity is usually 95%.
The exact mass of the compound 7-amino-5-(2-methoxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile is 337.11748936 g/mol and the complexity rating of the compound is 602. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 7-amino-5-(2-methoxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-amino-5-(2-methoxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. Catalyst in Synthesis Processes
7-Amino-5-(2-methoxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile has been used as an effective catalyst in the synthesis of various compounds. It has been utilized in a one-pot three-component synthesis process, demonstrating its role in facilitating complex chemical reactions (Goudarziafshar et al., 2021).
2. Antimicrobial Activities
This compound has shown significant antimicrobial activities. Its derivatives have been tested against various fungi and gram-positive and negative bacteria, indicating its potential in the development of new antimicrobial agents (Ziarani et al., 2015).
3. Green Synthesis Approach
It has been involved in green synthesis processes, providing a mild and fast procedure to synthesize structurally diverse bicyclic pyridopyrimidines. This highlights its role in environmentally friendly chemical synthesis approaches (Javahershenas & Khalafy, 2017).
4. Antibacterial Activity and Tandem Intramolecular Rearrangement
This compound has been used in the synthesis of new products via high yield reactions and tandem intramolecular Pinner–Dimroth rearrangement. These products were evaluated for their antibacterial activity, suggesting its potential in developing new antibacterial agents (Asadian et al., 2018).
5. Application in Antifungal Activity
Derivatives of 7-amino-5-(2-methoxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile have been synthesized and tested for antifungal activity. These findings open avenues for the development of new antifungal drugs (Hanafy, 2011).
Propiedades
IUPAC Name |
7-amino-5-(2-methoxyphenyl)-1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3/c1-21-15-13(16(23)22(2)17(21)24)12(10(8-18)14(19)20-15)9-6-4-5-7-11(9)25-3/h4-7H,1-3H3,(H2,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLOKZNPVEGVKMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=C(C(=N2)N)C#N)C3=CC=CC=C3OC)C(=O)N(C1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Amino-5-(2-methoxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-3-(3,3-dimethyl-2-oxobutoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5881269.png)
![2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}acetohydrazide](/img/structure/B5881277.png)
![methyl (9-fluoro-6H-indolo[2,3-b]quinoxalin-6-yl)acetate](/img/structure/B5881280.png)
![N-[2-(4-methoxyphenyl)ethyl]-N'-phenylurea](/img/structure/B5881285.png)
![methyl [4-({[(4-methoxybenzyl)amino]carbonothioyl}amino)phenyl]acetate](/img/structure/B5881289.png)

![1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]indoline](/img/structure/B5881295.png)
![N-[3-(difluoromethoxy)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B5881304.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyrazinecarboxamide](/img/structure/B5881309.png)

![N-[4-(4-chlorophenoxy)phenyl]propanamide](/img/structure/B5881318.png)


